Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
Overview
Description
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a natural product derived from plants, specifically from the Rubiaceae family . It has a molecular formula of C29H38O14 and a molecular weight of 610.60 g/mol . This compound is known for its biological activities and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
. The compound is usually produced in small quantities for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucosyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate has several scientific research applications, including:
Chemistry: Used as a model compound to study natural product synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties and potential as an anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate involves its interaction with cellular targets, leading to cytotoxic effects . The compound is believed to interfere with cellular processes, such as DNA replication and protein synthesis, ultimately inducing cell death . Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate: Unique due to its specific glucosyloxy and prenyl groups.
Other Naphthoate Derivatives: Compounds like methyl 1,4-dihydroxy-2-naphthoate share structural similarities but differ in functional groups and biological activities.
Uniqueness
This compound stands out due to its unique combination of glucosyloxy and prenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3/t16-,17-,19-,20-,21+,22+,23-,24-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDABLANSWPSGY-GIQZDESDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904200 | |
Record name | 1,4-Bis(beta-D-glucopyranosyloxy)-3-(3-methyl-2-butenyl)naphthalene-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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